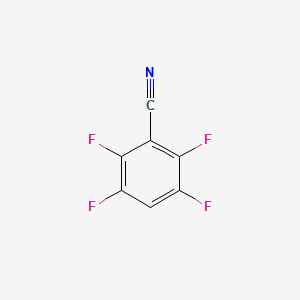

2,3,5,6-Tetrafluorobenzonitrile

Description

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQMWOBRUDNEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304989 | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-17-1 | |

| Record name | 5216-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Aromatic Systems

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzonitrile (CAS: 5216-17-1)

This compound is a highly versatile fluorinated aromatic compound that has emerged as a critical building block in modern chemical synthesis.[1][2] Its structure, featuring a benzene ring symmetrically substituted with four electron-withdrawing fluorine atoms and a reactive nitrile group, imparts a unique combination of chemical stability, enhanced reactivity at specific positions, and valuable physicochemical properties.[1][2] The strong carbon-fluorine bonds contribute to the molecule's overall stability, while the collective inductive effect of the fluorine atoms significantly influences the electronic nature of the aromatic ring and the reactivity of the nitrile functionality.[2]

In the field of drug discovery, the incorporation of fluorine atoms is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] The fluorine substituents on this compound increase its lipophilicity, which can improve performance and bioavailability in biological systems.[1] This makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the development of antiviral and anticancer drugs.[1] Beyond pharmaceuticals, this compound is integral to materials science for creating high-performance fluorinated polymers, specialty coatings, and advanced optoelectronic materials like emitters for Organic Light-Emitting Diodes (OLEDs).[1][4] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and safe handling protocols, grounded in established technical data.

Physicochemical and Computed Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and formulations. The data presented below is a synthesis of information from various commercial suppliers and chemical databases. It is noteworthy that there are discrepancies in the reported melting point values, which may be attributable to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 5216-17-1 | [1][5][6] |

| Molecular Formula | C₇HF₄N | [1][6] |

| Molecular Weight | 175.09 g/mol | [1][6] |

| Appearance | White to light yellow/orange powder or lump | [1][5] |

| Melting Point | 30 °C; 33-36 °C; 70 °C | [1][5][7][8] |

| Boiling Point | 88 - 90 °C @ 45 mmHg | [1][5][7][8] |

| Density (estimate) | 1.5029 g/cm³ | [5] |

| Flash Point | 158 °F (70 °C) | [5] |

| Topological Polar Surface Area | 23.8 Ų | [6] |

| XLogP3 (Lipophilicity) | 2.1 | [6] |

| IUPAC Name | This compound | [6] |

Synthesis Pathway: From Carboxylic Acid to Nitrile

An effective and industrially applicable method for preparing this compound starts from the corresponding carboxylic acid, 2,3,5,6-tetrafluorobenzoic acid.[9] This multi-step synthesis is advantageous due to the availability of the starting material, mild reaction conditions, and the avoidance of expensive or hazardous reagents like palladium catalysts mentioned in alternative routes.[9]

The process involves three primary transformations:

-

Acyl Chloride Formation: The carboxylic acid is converted to its more reactive acyl chloride derivative.

-

Amidation: The acyl chloride is then reacted with an ammonia source to form 2,3,5,6-tetrafluorobenzamide.

-

Dehydration: The final step is the dehydration of the amide to yield the target nitrile.

Caption: Synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from established patent literature, providing a clear path for synthesis.[9] The causality behind each step is critical: the initial conversion to an acyl chloride activates the carboxyl group for nucleophilic attack by ammonia, and the final dehydration step with thionyl chloride is a classic and efficient method for converting primary amides to nitriles.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

-

To a reaction vessel, add 2,3,5,6-tetrafluorobenzoic acid and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.

-

Stir the mixture for several hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,3,5,6-tetrafluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2,3,5,6-Tetrafluorobenzamide

-

Dissolve the crude acyl chloride from Step 1 in an appropriate solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a concentrated aqueous solution of ammonia with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Collect the resulting solid precipitate by filtration, wash with cold water, and dry to yield 2,3,5,6-tetrafluorobenzamide.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser, combine 2,3,5,6-tetrafluorobenzamide (9.6 g) and chlorobenzene (50 mL).[9]

-

Heat the mixture with stirring to 90 °C.[9]

-

Over 30 minutes, add thionyl chloride (9 g) dropwise, maintaining the temperature between 90-100 °C.[9]

-

After the addition, heat the mixture to reflux for 2.5-3.5 hours, monitoring the reaction progress. An apparatus to trap tail gas (HCl and SO₂) should be used.[9]

-

Upon completion, cool the reaction mixture.

-

Distill off the solvent and unreacted thionyl chloride under reduced pressure.

-

To the residue, add a small amount of n-hexane and heat to 50 °C to dissolve.

-

Cool the solution to 0-10 °C to induce crystallization.

-

Filter the white crystals and dry to obtain the final product, this compound.[9]

Reactivity and Applications in Advanced Synthesis

The chemical behavior of this compound is dominated by the interplay between the nitrile group and the heavily fluorinated aromatic ring.

Caption: Key reactivity domains of this compound.

-

Nitrile Group Chemistry: The cyano group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents. This versatility makes the compound an important intermediate.[8]

-

Nucleophilic Aromatic Substitution (SNAr): While the C-F bonds are strong, the high degree of fluorination activates the single C-H bond on the ring towards nucleophilic attack or metallation, providing a route to further functionalization. This contrasts with pentafluorobenzonitrile, where substitution of a fluorine atom is the primary pathway.

Field-Proven Applications:

-

Pharmaceutical and Agrochemical Development: It serves as a crucial intermediate in the synthesis of complex molecules where the tetrafluorophenyl moiety is desired to enhance biological activity and metabolic stability.[1] Its derivatives are explored for creating novel pesticides and herbicides.[1]

-

Materials Science: The compound is a precursor for fluorinated polymers and coatings that exhibit superior thermal stability and chemical resistance.[1]

-

Optoelectronics: A significant modern application is in the synthesis of advanced emitter materials for OLEDs. It is used in palladium-catalyzed direct arylation reactions to create multicarbazolyl-substituted benzonitriles, which are highly efficient blue thermally activated delayed fluorescence (TADF) materials essential for next-generation displays.[4]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to minimize risk. The following information is synthesized from multiple safety data sheets (SDS).[6][10]

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity | Warning/Danger. H302: Harmful if swallowed.[6] H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6] |

| Skin Irritation | Warning. H315: Causes skin irritation.[6] |

| Eye Irritation | Warning. H319: Causes serious eye irritation.[6] |

| Respiratory Irritation | Warning. H335: May cause respiratory irritation.[6] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[10]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dark, and well-ventilated place.[5] Keep the container tightly closed and store locked up. Store away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

References

-

This compound. Chem-Impex. [Link]

-

This compound. Chongqing Chemdad Co.. [Link]

-

This compound | C7HF4N | CID 297546. PubChem, National Center for Biotechnology Information. [Link]

-

2,3,5,6-Tetrafluoroterephthalonitrile. ChemBK. [Link]

-

2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224. PubChem, National Center for Biotechnology Information. [Link]

- CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

-

This compound | CAS#:5216-17-1. Chemsrc. [Link]

-

Synthesis of 2,3,5,6‐tetrafluorobenzonitrile‐containing dithiocarbamates via MCR of CS2, amine, and pentafluorobenzonitrile. ResearchGate. [Link]

-

2,3,4,5-Tetrafluorobenzonitrile. Chem-Impex. [Link]

-

This compound. Chemspace. [Link]

-

Benzonitrile, 2,3,4,5-tetrafluoro-. ChemBK. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5216-17-1: this compound [cymitquimica.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:5216-17-1 | Chemsrc [chemsrc.com]

- 8. This compound | 5216-17-1 [chemicalbook.com]

- 9. CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzonitrile: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzonitrile is a fluorinated aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, render it highly valuable in the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its applications in pharmaceutical and materials science research. The fluorinated structure of this compound enhances chemical and thermal stability, and its reactivity makes it a key intermediate in the development of novel drugs and advanced materials.[1]

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5216-17-1 | [1][3] |

| Molecular Formula | C₇HF₄N | [1][3] |

| Molecular Weight | 175.09 g/mol | [1][3] |

| Appearance | White to light yellow to light orange powder to lump | [1][2] |

| Melting Point | 30-36 °C | [1] |

| Boiling Point | 88-90 °C at 45 mmHg | [1][2] |

| Density | 1.231 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store at room temperature. | [1][2] |

Spectral Data Analysis

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single signal for the aromatic proton. Due to the symmetrical substitution pattern of the fluorine atoms, this proton is chemically equivalent to its environment. The signal typically appears as a multiplet due to coupling with the adjacent fluorine atoms. The chemical shift is downfield due to the electron-withdrawing nature of the fluorine atoms and the nitrile group.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the molecule.[6][7][8][9][10] The carbon attached to the nitrile group (C-CN) and the carbon bearing the proton (C-H) will have characteristic chemical shifts. The four fluorine-bearing carbons will also give rise to signals, which may be split due to C-F coupling. The chemical shifts are influenced by the strong electron-withdrawing effects of the fluorine atoms and the nitrile group, generally resulting in downfield shifts for the aromatic carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[11][12][13][14] For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the four fluorine atoms. This signal will be a multiplet due to coupling with the aromatic proton. The chemical shift in the ¹⁹F NMR spectrum is a key identifier for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is typically observed around 2230-2260 cm⁻¹. The spectrum will also show strong absorptions in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations. Aromatic C-H stretching and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.09 g/mol ). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the electron-deficient nature of the aromatic ring. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the fluorine atoms. The nitrile group is a strong electron-withdrawing group, which, along with the four fluorine atoms, activates the ring towards nucleophilic attack.

This reactivity is the cornerstone of its utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms on the this compound ring can be sequentially replaced by various nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or a primary amine)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine (1.1 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture. The base acts as a scavenger for the HF that is formed during the reaction.

-

Stir the reaction mixture at room temperature or heat as required. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of reagents and intermediates.

-

Base: The base is essential to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion. The choice of base can influence the reaction rate and selectivity.

-

Temperature: The reaction temperature is a critical parameter that can affect the rate and selectivity of the substitution. For less reactive nucleophiles, heating may be necessary.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] The incorporation of the tetrafluorobenzonitrile moiety can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[1]

Synthesis of Antiviral Agents

Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as antiviral agents.[2] this compound can serve as a precursor for the synthesis of novel heterocyclic systems that can be incorporated into antiviral drug candidates. The electron-withdrawing nature of the fluorinated ring can modulate the electronic properties of the final molecule, potentially leading to improved binding affinity to viral enzymes or proteins.[15][16]

Synthesis of Anticancer Agents

Many anticancer drugs contain fluorinated moieties, which can enhance their efficacy and pharmacokinetic properties.[17] this compound can be used to synthesize a variety of substituted aromatic compounds that can be further elaborated into potent anticancer agents. For example, it can be used to construct kinase inhibitors or compounds that interfere with other cellular signaling pathways involved in cancer progression.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and eye irritation.[3] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its unique electronic and physical properties, driven by the presence of multiple fluorine atoms and a nitrile group, make it a key building block for the synthesis of a wide range of functional molecules. Its primary application lies in the field of drug discovery, where it serves as a crucial intermediate for the development of novel antiviral and anticancer agents. The principles of nucleophilic aromatic substitution that govern its reactivity are well-understood, allowing for the rational design of synthetic routes to complex molecular targets. As research in medicinal and materials chemistry continues to advance, the demand for specialized fluorinated building blocks like this compound is expected to grow.

References

- CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google P

-

13C NMR - Elmhurst University. (URL: [Link])

-

This compound | C7HF4N | CID 297546 - PubChem. (URL: [Link])

-

Synthesis of 2,3,5,6‐tetrafluorobenzonitrile‐containing dithiocarbamates via MCR of CS2, amine, and pentafluorobenzonitrile. - ResearchGate. (URL: [Link])

-

Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (URL: [Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL: [Link])

-

19Flourine NMR - University of Ottawa. (URL: [Link])

-

¹H NMR Spectroscopy - University of Glasgow. (URL: [Link])

-

How to interpret the 19F NMR spectra - Quora. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

NMR - Interpretation - Chemistry LibreTexts. (URL: [Link])

-

How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry - YouTube. (URL: [Link])

-

Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability - Chemical Engineering Transactions. (URL: [Link])

-

A guide to 13C NMR chemical shift values - Compound Interest. (URL: [Link])

-

19F NMR Reference Standards - University of Wisconsin-Madison. (URL: [Link])

-

interpreting C-13 NMR spectra - Chemguide. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (URL: [Link])

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC - NIH. (URL: [Link])

-

End-to-End continuous Manufacturing of Pharmaceuticals Integrated Synthesis, Purification, and Final Dosage Formation.docx - DSpace@MIT. (URL: [Link])

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (URL: [Link])

-

Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed. (URL: [Link])

-

Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study - MDPI. (URL: [Link])

-

Computational Study of the Ene/Rearrangement Reaction Between (F 3 C) 2 B=NMe 2 , 1, and Acetonitrile: Reactant-Catalyzed Mechanism of the Ketenimine-Nitrile-like Rearrangement - ResearchGate. (URL: [Link])

-

Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (URL: [Link])

-

Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed. (URL: [Link])

-

Universal Reagent for Mild and Stereospecific Nucleophilic Substitution of Alcohols with Amines - ResearchGate. (URL: [Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. This compound | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. compoundchem.com [compoundchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. azom.com [azom.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. quora.com [quora.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzonitrile: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorobenzonitrile is a strategically important fluorinated aromatic compound, serving as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the presence of four electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, render it a valuable intermediate in diverse fields, including pharmaceuticals, agrochemicals, and advanced materials science.[1] The fluorine substituents enhance metabolic stability and lipophilicity, properties highly sought after in the design of bioactive molecules.[1] This guide provides a comprehensive overview of the molecular structure, weight, synthesis, reactivity, and key applications of this compound, offering field-proven insights for researchers and developers.

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and material design.

Molecular Identity and Weight

The core structure of this compound consists of a benzene ring symmetrically substituted with four fluorine atoms and a nitrile (-C≡N) functional group.

| Property | Value | Source |

| Molecular Formula | C₇HF₄N | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Exact Mass | 175.00451168 Da | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 5216-17-1 | [2] |

| SMILES | C1=C(C(=C(C(=C1F)F)C#N)F)F | [2] |

| InChIKey | IOQMWOBRUDNEOA-UHFFFAOYSA-N | [2] |

The calculated molecular weight of 175.09 g/mol is a critical parameter for stoichiometric calculations in synthetic protocols.

Physicochemical Characteristics

This compound is a white to light yellow solid at room temperature, with a distinct melting point that is indicative of its purity.

| Property | Value | Source |

| Appearance | White to light yellow powder or lump | [1] |

| Melting Point | 30-36 °C | [3] |

| Boiling Point | 88-90 °C at 45 mmHg | |

| Purity (typical) | ≥ 92-97% (GC) | [3] |

The relatively low melting point allows for easy handling and melting for certain reaction conditions.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The symmetry of the molecule simplifies its NMR spectra, providing clear diagnostic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecular symmetry, the single proton on the aromatic ring is chemically equivalent and typically appears as a multiplet in the aromatic region of the spectrum. The coupling with the adjacent fluorine atoms leads to a complex splitting pattern.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the benzene ring and the nitrile group. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. Due to symmetry, the four fluorine atoms are chemically equivalent, resulting in a single resonance. The coupling with the adjacent proton will lead to splitting of this signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is typically observed in the region of 2230-2240 cm⁻¹.

-

Aromatic C-H Stretch: A weak to medium absorption appears above 3000 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions are present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum will show the molecular ion peak (M⁺) at an m/z value corresponding to the exact mass of 175.0045. Fragmentation patterns can provide further structural information, often involving the loss of HCN or fluorine atoms.

Synthesis of this compound

An industrially viable and scalable synthesis of this compound has been developed, typically starting from the readily available 2,3,5,6-tetrafluorobenzoic acid. This multi-step process is outlined below.[4]

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

The first step involves the conversion of the carboxylic acid to the corresponding acid chloride. This is a standard transformation in organic synthesis.

-

Protocol: 2,3,5,6-Tetrafluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent and heated to drive the reaction to completion. The product, 2,3,5,6-tetrafluorobenzoyl chloride, can be isolated by distillation.

Step 2: Synthesis of 2,3,5,6-Tetrafluorobenzamide

The acid chloride is then converted to the primary amide through reaction with ammonia.

-

Protocol: 2,3,5,6-Tetrafluorobenzoyl chloride is added to an excess of aqueous ammonia at a controlled temperature. The amide precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.[4]

Step 3: Dehydration to this compound

The final step is the dehydration of the primary amide to the corresponding nitrile.

-

Protocol: 2,3,5,6-Tetrafluorobenzamide is treated with a dehydrating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).[4] The reaction is typically heated in an inert solvent, such as chlorobenzene.[4] Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.[4] This method has been reported to produce the final product with good yield and high purity.[4]

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the four fluorine atoms and the nitrile group. This electronic deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

The general mechanism for SₙAr reactions on this substrate involves the attack of a nucleophile at a carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a fluoride ion restores the aromaticity and yields the substituted product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Due to the symmetry of this compound, nucleophilic attack can occur at any of the four equivalent carbon atoms bearing a fluorine atom. This simplifies the product distribution, as only one monosubstituted product is possible.

Reactions with O-Nucleophiles

This compound readily reacts with oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding aryl ethers. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ. For example, reaction with sodium methoxide in methanol would yield 4-methoxy-2,3,5,6-tetrafluorobenzonitrile.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react with this compound to produce the corresponding anilines. These reactions are fundamental in building more complex nitrogen-containing molecules. The reaction with ammonia, for instance, would yield 4-amino-2,3,5,6-tetrafluorobenzonitrile.

Applications in Drug Development and Materials Science

The unique reactivity and the advantageous properties imparted by the fluorine atoms make this compound a valuable precursor in several high-value applications.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] The tetrafluorinated phenyl motif can serve as a core scaffold or as a reactive handle for further functionalization in the construction of complex drug molecules. The incorporation of this moiety can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile by increasing metabolic stability.[1]

-

Kinase Inhibitors: The 4-halo-benzonitrile scaffold is a common feature in many kinase inhibitors. The nitrile group often acts as a key hydrogen bond acceptor in the hinge region of the kinase active site. This compound provides a highly reactive platform for the synthesis of analogues of these inhibitors, allowing for the exploration of structure-activity relationships.

Agrochemicals

In the agrochemical industry, fluorinated compounds are widely used to enhance the efficacy and environmental stability of pesticides and herbicides.[1] this compound can be used as a starting material for the synthesis of novel active ingredients with improved biological activity and resistance to degradation.

Advanced Materials

The thermal stability and chemical resistance of fluorinated polymers make them suitable for high-performance applications.[1] this compound can be used as a monomer or a cross-linking agent in the production of specialty polymers and coatings with enhanced properties. For instance, it can be incorporated into poly(aryl ether nitrile)s, which are known for their excellent thermal and mechanical properties.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis. Its well-defined molecular structure and predictable reactivity, primarily through nucleophilic aromatic substitution, make it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. The synthetic routes to this compound are well-established, ensuring its accessibility for a wide range of applications. As the demand for advanced fluorinated molecules continues to grow, the importance of this compound as a key intermediate is expected to increase.

References

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/2356-tetrafluorobenzonitrile]

- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile. CN103664692A. [URL: https://patents.google.

- This compound | CAS 5216-17-1 | SCBT. [URL: https://www.scbt.com/p/2-3-5-6-tetrafluorobenzonitrile-5216-17-1]

- This compound | 5216-17-1 | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303178]

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/5216-17-1_cb0223373.htm]

- This compound | 5216-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/APAC/en/p/T1857]

- This compound|CAS 5216-17-1 - Benchchem. [URL: https://www.benchchem.com/product/b5936]

- This compound | CAS#:5216-17-1 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/5216-17-1_835848.html]

- This compound | C7HF4N | CID 297546 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/297546]

- Synthesis of 2,3,5,6‐tetrafluorobenzonitrile‐containing dithiocarbamates via MCR of CS2, amine, and pentafluorobenzonitrile. - ResearchGate. [URL: https://www.researchgate.

- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/A_Comparative_Guide_to_4-Fluoro-3-nitrobenzonitrile_and_its_Alternatives_in_the_Synthesis_of_Kinase_Inhibitors.pdf]

- Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. [URL: https://www.scienceopen.com/document?vid=8a7a8d9e-1b8f-4d9e-8c9e-2d8a9b8a7a8d]

- The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/6b8d9c7e8e7f6d5c9e8d9c7e8e7f6d5c9e8d9c7e]

- Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UC San Francisco. [URL: https://www.ucsf.edu/news/2020/07/418011/building-blocks-covid-19-antiviral-drugs-identified-rapid-study]

- Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study - Biosciences Area. [URL: https://biosciences.lbl.gov/2020/07/13/building-blocks-for-covid-19-antiviral-drugs-identified-in-rapid-study/]

-

Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7782550/]

- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25273062/]

- Synthesis and Antiviral Activities of Some 2,4,6-Trisubstituted 1,3,5-Triazines | Request PDF. [URL: https://www.researchgate.net/publication/266472091_Synthesis_and_Antiviral_Activities_of_Some_246-Trisubstituted_135-Triazines]

- This compound | 5216-17-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/303178]

Sources

A Spectroscopic Guide to 2,3,5,6-Tetrafluorobenzonitrile: Elucidating Molecular Structure

Abstract

2,3,5,6-Tetrafluorobenzonitrile (CAS No. 5216-17-1) is a pivotal fluorinated aromatic building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties, conferred by the symmetrical tetrafluoro substitution pattern on the benzene ring, make it a compound of significant interest for researchers in drug development and material science.[1] An unambiguous and thorough characterization of this molecule is paramount for quality control and reaction monitoring. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present a detailed interpretation of the spectra, underpinned by established principles and supported by data from reputable spectral databases.

Molecular Structure and Overview

This compound possesses a highly symmetric structure, which is fundamental to interpreting its spectroscopic output. The molecule consists of a benzene ring substituted with four fluorine atoms and a nitrile group. This high degree of symmetry dictates that the four fluorine atoms are chemically equivalent, as are the pairs of carbons to which they are attached.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is simplified by the molecule's symmetry. A single proton is present on the aromatic ring at the C4 position. This proton couples to the two adjacent fluorine atoms (at C3 and C5) and to the two more distant fluorine atoms (at C2 and C6). This results in a complex multiplet.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.5 - 7.8 | multiplet (tt) | J(H,F)ortho ≈ 8-10 Hz, J(H,F)meta ≈ 6-8 Hz | Ar-H |

| Note: Precise chemical shifts and coupling constants can vary with solvent and spectrometer frequency. The values presented are typical for this structural motif. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[2] Due to the C₂ᵥ symmetry of the molecule, all four fluorine atoms (at positions 2, 3, 5, and 6) are chemically equivalent and thus give rise to a single signal. This signal is split by the lone aromatic proton (H4).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -135 to -145 | multiplet | J(F,H) ≈ 8-10 Hz | F 2, F 3, F 5, F 6 |

| Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm.[3] The exact shift depends on the solvent and experimental conditions. |

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, the molecule's symmetry results in four distinct carbon signals. The carbons directly bonded to fluorine will appear as complex multiplets due to one-bond and multi-bond C-F coupling.

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~95 - 105 | t | C -CN |

| ~108 - 115 | s | C N |

| ~115 - 125 | t | C -H |

| ~145 - 155 | m | C -F |

| Note: The carbon of the nitrile group (C≡N) typically appears in the 110-120 ppm range and is often of lower intensity.[4] Carbons attached to fluorine (C-F) show large one-bond coupling constants (¹JCF). |

graph "NMR_Coupling" { rankdir="LR"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#4285F4", fontsize=10];H4 [label="H4"]; F3 [label="F3/F5"]; F2 [label="F2/F6"];

H4 -- F3 [label=" ³JHF (ortho)"]; H4 -- F2 [label=" ⁴JHF (meta)"]; }

Figure 2: Key proton-fluorine spin-spin coupling interactions in this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration if required.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. Ensure the spectral width is adequate to cover the expected chemical shift range for aryl fluorides. Use a suitable reference standard if necessary (e.g., CFCl₃).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is dominated by absorptions from the nitrile group, the C-F bonds, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2240 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1650 | Medium | Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1350 | Strong | C-F stretch |

| ~950 | Strong | C-F stretch |

| ~880 | Medium | Ar-H out-of-plane bend |

| Data derived from SpectraBase. |

The sharp, strong peak around 2240 cm⁻¹ is highly characteristic of the nitrile functional group. The strong absorptions in the 1500-950 cm⁻¹ region are characteristic of aryl-fluorine bonds.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Under Electron Ionization (EI), molecules are fragmented in a reproducible manner.

The molecular formula C₇HF₄N gives an exact mass of approximately 175.00 Da. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 175.

| m/z | Relative Intensity | Proposed Fragment | Neutral Loss |

| 175 | High | [C₇HF₄N]⁺ | - |

| 149 | Medium | [C₆HF₄]⁺ | CN |

| 129 | Low | [C₆HF₃]⁺ | CN, F |

| Data derived from PubChem and general fragmentation principles. |

The stability of the aromatic ring results in a relatively abundant molecular ion. The primary fragmentation pathway involves the loss of the nitrile group as a neutral radical (•CN), leading to the fragment at m/z 149.

Figure 3: Primary fragmentation pathway of this compound under Electron Ionization (EI).

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Injection and Analysis: Inject 1 µL of the sample solution. The compound will be separated by the GC and subsequently ionized and detected by the MS.

-

Data Interpretation: Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound of interest and examine the corresponding mass spectrum.

Conclusion

The spectroscopic data for this compound is highly characteristic and directly reflects its unique, symmetric molecular structure. The ¹H and ¹⁹F NMR spectra are simplified by the chemical equivalence of the four fluorine atoms, leading to distinct multiplets. The ¹³C NMR spectrum reveals the four unique carbon environments, with C-F coupling providing further structural confirmation. The IR spectrum is marked by a strong, sharp nitrile stretch and prominent C-F absorptions. Finally, mass spectrometry confirms the molecular weight of 175 Da and shows a primary fragmentation pattern involving the loss of the nitrile group. Together, these techniques provide a robust and self-validating analytical framework for the unambiguous identification and quality assessment of this compound in research and industrial applications.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

AIST. (n.d.). SDBS No. Not Found. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297546, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600224, 2,3,4,5-Tetrafluorobenzonitrile. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Selective Synthesis of 2,3,5,6-Tetrafluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the synthetic pathways for producing 2,3,5,6-tetrafluorobenzonitrile from its perfluorinated precursor, pentafluorobenzonitrile. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings, the rationale behind experimental choices, and a comparative analysis of prevalent methodologies. Our focus is on providing actionable insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview: The Chemistry of Selective Hydrodefluorination

The conversion of pentafluorobenzonitrile to this compound is a classic example of selective hydrodefluorination (HDF), a reaction that substitutes a carbon-fluorine (C-F) bond with a carbon-hydrogen (C-H) bond.[1] The core principle governing this transformation is Nucleophilic Aromatic Substitution (SNAr).

Due to the high electronegativity of fluorine, the aromatic ring in polyfluoroarenes like pentafluorobenzonitrile is significantly electron-deficient.[2][3][4] This electronic state makes the molecule highly susceptible to attack by nucleophiles. The powerful electron-withdrawing nature of the nitrile (-CN) group further activates the ring, particularly at the positions ortho and para to it.

The remarkable regioselectivity observed in this reaction—the preferential substitution at the C-4 (para) position—is a direct consequence of both electronic and steric factors. The para position is electronically activated for nucleophilic attack and is sterically the most accessible site. This inherent selectivity allows for the precise synthesis of the desired tetrafluoro- product, avoiding complex mixtures of isomers.[5][6][7]

The primary synthetic strategies leverage this principle and can be broadly categorized into three approaches:

-

Catalytic Transfer Hydrogenation: Employing transition-metal catalysts to facilitate hydride transfer from a benign hydrogen source.

-

Reductive Hydrodefluorination with Metal Hydrides: A catalyst-free approach using direct nucleophilic attack by a hydride reagent.

-

Reductive Hydrodefluorination with Metals: Utilizing metals like zinc as reducing agents in a protic medium.

dot

Caption: General mechanism for hydrodefluorination via Nucleophilic Aromatic Substitution (SNAr).

Pathway I: Iridium-Catalyzed Transfer Hydrogenation

This elegant approach utilizes a bifunctional iridium catalyst to achieve highly selective hydrodefluorination under mild conditions. The catalyst not only activates the hydrogen source but also facilitates the delivery of a hydride to the aromatic ring.

Causality and Mechanistic Insight

The success of this method hinges on the concept of metal/NH cooperation within the catalyst structure.[8][9] Iridium complexes, particularly those with C-N chelating ligands, can efficiently promote C-F bond cleavage.[8] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a powerful hydridoiridium species, formed in situ, acts as the nucleophile.[7] The introduction of electron-withdrawing groups, such as the nitrile in pentafluorobenzonitrile, markedly facilitates this reduction.[7] Potassium formate (HCOOK) serves as an excellent, cost-effective, and safe hydrogen donor in an aqueous/organic co-solvent system.

Experimental Protocol: Iridium-Catalyzed HDF

The following protocol is adapted from established literature for the transfer hydrogenative defluorination of pentafluorobenzonitrile.[7]

-

Reactor Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the azairidacycle catalyst (e.g., 1 mol%).

-

Reagent Addition: Add pentafluorobenzonitrile (1.0 equiv) and potassium formate (HCOOK, 2.0 equiv).

-

Solvent System: Introduce a 1:1 mixture of 1,2-dimethoxyethane (DME) and water. The final concentration of the substrate should be approximately 0.1 M.

-

Reaction Conditions: Seal the flask and stir the mixture vigorously at a controlled ambient temperature (e.g., 30°C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Data Summary: Catalytic Transfer Hydrogenation

| Parameter | Value / Condition | Rationale / Comment |

| Substrate | Pentafluorobenzonitrile | Activated for SNAr by -CN group. |

| Catalyst | Bifunctional Azairidacycle | High efficiency and selectivity.[7] |

| Catalyst Loading | 0.2 - 1.0 mol% | Low loading demonstrates high turnover number (TON).[8] |

| Hydride Source | Potassium Formate (HCOOK) | Safe, inexpensive, and effective H₂ equivalent.[7][8] |

| Solvent | DME / H₂O (1:1) | Biphasic system to dissolve both organic substrate and inorganic salt.[7] |

| Temperature | 30°C | Mild conditions, reducing byproduct formation.[7] |

| Typical Yield | >95% (Quantitative) | Highly efficient and selective conversion.[7] |

Pathway II: Catalyst-Free Reductive Hydrodefluorination with NaBH₄

This pathway represents an operationally simple and economical alternative that avoids the use of transition-metal catalysts. The reaction relies on the direct nucleophilic attack of a hydride from sodium borohydride (NaBH₄).

Causality and Mechanistic Insight

While NaBH₄ is a common reducing agent, its application in aromatic HDF is highly solvent-dependent. In this catalyst-free system, the reaction proceeds through a nucleophilic displacement mechanism.[5] Solvents play a crucial role; highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are essential.[5] These solvents enhance the reactivity of the borohydride, likely by coordinating the sodium cation and liberating a more "naked" and nucleophilic borohydride species.[5] The attenuated reactivity of NaBH₄ compared to harsher hydrides like LiAlH₄ allows for a more selective mono-hydrodefluorination, stopping cleanly at the desired product.[5]

Experimental Protocol: NaBH₄-Mediated HDF

This protocol is based on a reported procedure for the selective HDF of perfluoroarenes.[5]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve pentafluorobenzonitrile (1.0 equiv) in anhydrous DMSO.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-2.0 equiv) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Follow the consumption of the starting material using GC-MS or ¹⁹F NMR spectroscopy. The reaction is typically complete within a few hours.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Data Summary: NaBH₄-Mediated HDF

| Solvent | Temperature | Time | Yield of this compound | Reference |

| DMSO | Room Temp. | 1-3 h | ~98% | [5] |

| DMF | Room Temp. | 1-3 h | ~70% | [5] |

| Ethanol | Cooled | - | Low/No conversion; solvolysis risk | [5] |

Pathway III: Reductive Hydrodefluorination with Zinc

A classic and industrially relevant method involves the use of zinc dust as a reducing agent in an aqueous medium. This method is cost-effective and avoids expensive catalysts or highly reactive hydrides.

Causality and Mechanistic Insight

This reaction is a reductive hydrodefluorination.[1] Zinc metal acts as the electron source, reducing the pentafluorobenzonitrile in a series of single-electron transfer steps. This process forms a radical anion, which subsequently eliminates a fluoride ion. The resulting aryl radical is then quenched by a proton from the aqueous medium to form the C-H bond. The reaction pH is a critical parameter; a slightly acidic to neutral buffer (pH 3-6) is often employed to provide a controlled source of protons without causing unwanted side reactions.[10]

Experimental Protocol: Zinc-Mediated HDF

The following protocol is a generalized procedure derived from patent literature.[10][11]

-

Reactor Setup: Charge a three-neck flask fitted with a mechanical stirrer, condenser, and thermometer with water and a suitable buffer salt (e.g., potassium dihydrogenphosphate).[11]

-

Reagent Addition: Add pentafluorobenzonitrile (1.0 equiv) and zinc dust (1-5 mol equiv). An optional water-soluble organic co-solvent like ethanol or THF can be used to improve solubility.[10][11]

-

pH Adjustment: Adjust the pH of the mixture to between 3 and 6 using an acid like HCl or H₂SO₄.[10]

-

Reaction Conditions: Heat the stirred suspension to 50-100°C (reflux).

-

Monitoring: Monitor the reaction by GC until the starting material is consumed.

-

Work-up: After cooling, filter the reaction mixture to remove excess zinc and inorganic salts.

-

Extraction & Purification: Extract the filtrate with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by distillation or recrystallization.

dot

Caption: A generalized experimental workflow for the synthesis of this compound.

Comparative Analysis and Selection Criteria

The choice of synthetic pathway depends heavily on the specific requirements of the laboratory or production facility, including scale, cost, available equipment, and desired purity.

| Feature | Pathway I: Iridium Catalyst | Pathway II: NaBH₄ | Pathway III: Zinc Reduction |

| Selectivity & Yield | Excellent (>95%) | Very Good (~98%) | Good to Very Good |

| Reaction Conditions | Very Mild (30°C, 1 atm) | Mild (Room Temp, 1 atm) | Moderate (50-100°C, 1 atm) |

| Reagent Cost | High (Catalyst) | Low | Very Low |

| Scalability | Lab-scale; catalyst cost is a factor for large scale. | Readily scalable. | Excellent for industrial scale. |

| Safety/Handling | Standard handling of organometallics. | Requires careful quenching of excess hydride. | Flammable H₂ gas can be evolved. |

| Environmental Impact | Requires noble metal catalyst. | Boron waste. | Zinc salt waste stream. |

| Ideal Application | High-value synthesis requiring exceptional purity and mild conditions. | Versatile lab-scale synthesis; cost-effective. | Large-scale, industrial production. |

Conclusion

The synthesis of this compound from pentafluorobenzonitrile is a well-established transformation that showcases the principles of selective nucleophilic aromatic substitution on polyfluorinated systems. For laboratory-scale synthesis demanding high purity and mild conditions, the iridium-catalyzed transfer hydrogenation offers unparalleled efficiency and selectivity. For a more economical and operationally simple lab-scale approach, the catalyst-free reduction with sodium borohydride in DMSO is an excellent choice. Finally, for large-scale industrial production where cost is a primary driver, reduction with zinc dust remains a robust and proven method. The selection of the optimal pathway requires a careful evaluation of project-specific goals, balancing the need for purity and yield against considerations of cost, scale, and safety.

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

-

A Selective Single Step Amidation of Polyfluoroarenes. PubMed - NIH. [Link]

-

Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety. ACS Publications. [Link]

-

Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. NIH. [Link]

-

Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Semantic Scholar. [Link]

-

Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PMC - NIH. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed. [Link]

-

Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety. ACS Catalysis. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]

- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.

- Process for selective hydrodefluorination.

- Production of this compound.

-

Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link]

-

Hydrodefluorination. Wikipedia. [Link]

Sources

- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. JPS6456656A - Production of this compound - Google Patents [patents.google.com]

- 11. EP0563986A2 - Process for selective hydrodefluorination - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetrafluorobenzonitriles (C₇HF₄N) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical entity C₇HF₄N, focusing on its various isomers, their nomenclature, synthesis, properties, and critical applications in research and development, particularly within the pharmaceutical and materials science sectors. As highly versatile fluorinated building blocks, tetrafluorobenzonitriles offer unique reactivity and properties that are increasingly leveraged in the design of novel molecules.

Nomenclature and Isomeric Landscape of C₇HF₄N

The molecular formula C₇HF₄N corresponds to several constitutional isomers of tetrafluorobenzonitrile. The specific properties and reactivity of each isomer are dictated by the substitution pattern of the four fluorine atoms on the benzene ring. The IUPAC nomenclature for these compounds follows the standard rules for substituted benzenes.

There are three primary isomers of tetrafluorobenzonitrile:

-

2,3,5,6-Tetrafluorobenzonitrile: This is a highly symmetric isomer and one of the most commonly utilized in synthesis.

-

2,3,4,5-Tetrafluorobenzonitrile: An asymmetric isomer with consecutive fluorine substitution.

-

2,3,4,6-Tetrafluorobenzonitrile: Another asymmetric isomer.

Below is a summary of the key identifiers for the most prominent isomers.

| IUPAC Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2,3,5,6-tetrafluorobenzenecarbonitrile | 5216-17-1[1][2] | C₇HF₄N | 175.09[1][3] |

| 2,3,4,5-Tetrafluorobenzonitrile | 2,3,4,5-tetrafluorobenzenecarbonitrile | 16582-93-7[4] | C₇HF₄N | 175.09 |

Synthesis of Tetrafluorobenzonitriles

The synthesis of tetrafluorobenzonitriles can be achieved through several routes, often starting from more highly fluorinated or chlorinated precursors. A common and industrially relevant approach involves the transformation of a corresponding tetrafluorobenzoic acid.

Synthesis of this compound from 2,3,5,6-Tetrafluorobenzoic Acid

A prevalent method for the preparation of this compound involves a three-step sequence starting from 2,3,5,6-tetrafluorobenzoic acid.[5] This method is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions, making it suitable for industrial production.[5]

The overall transformation can be visualized as follows:

Caption: Synthetic pathway from 2,3,5,6-tetrafluorobenzoic acid to this compound.

Step-by-Step Protocol:

-

Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride: 2,3,5,6-Tetrafluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride. This is a standard procedure for activating a carboxylic acid.

-

Synthesis of 2,3,5,6-Tetrafluorobenzamide: The resulting 2,3,5,6-tetrafluorobenzoyl chloride is then treated with ammonia (or an ammonia source like ammonium hydroxide) to produce 2,3,5,6-tetrafluorobenzamide.

-

Dehydration to this compound: The final step involves the dehydration of the primary amide. This can be achieved by heating with a dehydrating agent, such as thionyl chloride, phosphorous pentoxide, or oxalyl chloride. A specific patent describes the dropwise addition of thionyl chloride to a heated solution of the amide in chlorobenzene, followed by refluxing to drive the reaction to completion.[5] The product is then isolated by cooling, crystallization, and filtration.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of tetrafluorobenzonitriles are significantly influenced by the high degree of fluorination.

| Property | This compound | Notes |

| Appearance | White to light yellow powder or lump[3] | Can exist as a low melting solid. |

| Melting Point | 30-36 °C[3][6] | |

| Boiling Point | 88-90 °C at 45 mmHg[3][6] | |

| Solubility | Low solubility in water, soluble in many organic solvents. | The high lipophilicity imparted by the fluorinated ring suggests good solubility in solvents like dichloromethane, ethyl acetate, and acetone. |

| pKa | Not well-documented in the literature. | The strong electron-withdrawing nature of the fluorine atoms and the nitrile group would make the aromatic proton weakly acidic and the nitrile nitrogen very weakly basic. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of tetrafluorobenzonitrile isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single resonance is expected for the lone aromatic proton. Its chemical shift will be influenced by the surrounding fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzene ring and the nitrile carbon. The chemical shifts and C-F coupling constants are diagnostic.

-

¹⁹F NMR: This is a particularly powerful technique for characterizing these compounds. The number of signals, their chemical shifts, and the F-F coupling patterns provide unambiguous structural information.[7]

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. Other bands corresponding to the C-F and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M+) is expected to be prominent. Fragmentation patterns often involve the loss of the nitrile group (CN) and fluorine atoms.[8][9]

Spectroscopic data for this compound and 2,3,4,5-tetrafluorobenzonitrile are available in public databases such as PubChem and SpectraBase.[2][4][10]

Reactivity and Mechanistic Insights

The chemical behavior of tetrafluorobenzonitriles is dominated by the electron-deficient nature of the aromatic ring, making them highly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The presence of four strongly electron-withdrawing fluorine atoms and a nitrile group activates the benzene ring towards attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for nucleophilic aromatic substitution on a tetrafluorobenzonitrile.

The regioselectivity of the substitution (i.e., which fluorine atom is replaced) is a critical consideration and depends on the specific isomer and the nature of the nucleophile. The positions ortho and para to the electron-withdrawing nitrile group are generally the most activated towards nucleophilic attack. Computational studies can be employed to predict the regioisomeric distribution in kinetically controlled SₙAr reactions by calculating the relative stabilities of the isomeric σ-complex intermediates.[11][12]

Applications in Drug Discovery and Materials Science

The unique properties of tetrafluorobenzonitriles make them valuable intermediates in several fields.

Pharmaceutical Development

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Tetrafluorobenzonitriles serve as key building blocks for introducing a tetrafluorophenyl moiety into complex molecules.

-

Antiviral and Anticancer Agents: These compounds are important intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[3] The fluorinated ring can improve the pharmacokinetic profile of a drug and its interaction with biological targets.

-

Enzyme Inhibitors: The tetrafluorobenzonitrile scaffold can be elaborated to create potent and selective enzyme inhibitors.

Materials Science

-

Fluorinated Polymers: this compound is used in the production of high-performance fluorinated polymers. These materials often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in demanding environments.[3]

-

Specialty Coatings: The chemical stability and resistance to degradation of these compounds are beneficial in the formulation of specialty polymers and coatings.[3]